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Compound of Interest |

2-(1-(4-Methoxybenzyl)-1H-
Compound Name:
pyrazol-4-yl)acetic acid
CAS No.: 1445951-84-7
Cat. No.: B1458942
\ J

Executive Summary & Chemical Identity

Target Molecule: 2-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)acetic acid Role: Critical
intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, JAK
inhibitors, and other heterocyclic pharmacophores.[1]

The p-methoxybenzyl (PMB) group serves as a strategic protecting group for the pyrazole
nitrogen. Unlike simple benzyl groups, the PMB group offers "tunable lability"—it is stable
under basic nucleophilic substitution conditions but can be removed orthogonally using
oxidative cleavage (DDQ, CAN) or specific acidic conditions (TFA), preserving other sensitive
functionalities on the scaffold.

Physicochemical Profile[1][2][3][4][5][6]1[7]1[8][9]
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Property Value Notes
2-(1-(4-methoxybenzyl)-1H- Often referred to as N-PMB-
IUPAC Name _ _ _ _
pyrazol-4-yl)acetic acid pyrazole-4-acetic acid
Primary identifier for the acid
CAS Number 1445951-84-7
form
Molecular Formula C13H14N203
] Monoisotopic Mass: 246.10
Molecular Weight 246.26 g/mol

g/mol

Physical State

White to Off-White Solid

Typical MP range: 115-125 °C

(dependent on

purity/polymorph)
- DMSO, DMF, Methanol, Ethyl Poor solubility in water;
Solubility )
Acetate moderate in DCM
] ) Pyrazole nitrogen is non-basic
pKa (Calc.) ~4.2 (Carboxylic Acid)

due to protection

Synthetic Logic & Regioselectivity

The synthesis of N-substituted pyrazoles presents a classic regiochemical challenge. The

pyrazole ring undergoes annular tautomerism (1H

2H), creating two nucleophilic nitrogen sites.

e The Challenge: Alkylation of 4-substituted pyrazoles often yields a mixture of N1 and N2

isomers.[1]

e The Solution: Using Ethyl 2-(1H-pyrazol-4-yl)acetate as the starting material minimizes steric

differentiation between N1 and N2, but electronic control and solvent choice (DMF vs.
CHsCN) can influence the ratio.[1]

 Purification: The ester intermediate is generally easier to purify via column chromatography

than the free acid, making the Protection
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Hydrolysis route superior to direct alkylation of the acid.

Pathway Visualization

The following diagram illustrates the optimized industrial workflow for synthesizing the target
acid from commercially available precursors.
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Click to download full resolution via product page

Caption: Figure 1. Step-wise synthetic route from pyrazole ester to PMB-protected acid,
highlighting the critical purification step at the ester stage.

Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-
pyrazol-4-yl acetate

Objective: Install the PMB protecting group while managing regioselectivity.

Setup: Charge a dry round-bottom flask with Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) and
anhydrous DMF (10 volumes).

o Base Addition: Add Potassium Carbonate (K2COs) (2.5 eq) or Cesium Carbonate (Cs2COs)
(1.5 eq) for higher regioselectivity. Stir at room temperature for 30 minutes to facilitate
deprotonation.

» Alkylation: Dropwise add 4-Methoxybenzyl chloride (PMB-CI) (1.1 eq).

o Note: PMB-Cl is a lachrymator; handle in a fume hood.[1]
o Reaction: Heat to 60 °C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
o Workup:

o Cool to RT and pour into ice-water (20 volumes).
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o Extract with Ethyl Acetate (3x).
o Wash combined organics with Brine (sat. NaCl) to remove DMF.

o Dry over Na2SOa4 and concentrate in vacuo.
 Purification: Flash column chromatography (Silica gel).
o Eluent: 0

40% EtOAc in Hexanes.

o Critical: Separate the major N1-isomer (desired) from the minor N2-isomer if observed.[1]

Protocol B: Hydrolysis to the Free Acid

Objective: Convert the ester to the target carboxylic acid without cleaving the PMB group.

Dissolution: Dissolve the purified PMB-ester (from Protocol A) in THF:MeOH:Water (3:1:1
ratio).

» Saponification: Add Lithium Hydroxide Monohydrate (LiOH-H20) (3.0 eq).
e Reaction: Stir at Room Temperature for 2—4 hours.

o Control: Do not heat excessively (>50 °C) to avoid potential decarboxylation or PMB
cleavage (though PMB is generally base-stable).

e Isolation:
o Concentrate to remove THF/MeOH.
o Acidify the aqueous residue to pH ~3—4 using 1M HCI.
o Observation: The product should precipitate as a white solid.

o Filtration: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C.
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Protocol C: Deprotection Strategy (For Downstream
Use)

When the PMB group is no longer needed, use Trifluoroacetic Acid (TFA).

(PMB—Protected Pyrazole)

Reagent: TFA (Neat or DCM)
Reflux or 60°C

Acidic Cleavage

Intermediate:
PMB Cation + Pyrazole

Prevents Re-alkylation

Scavenger Needed:
Anisole or Triethylsilane
\

\
\

\Traps PMB+
\

a|

(Deprotected Pyrazole)

Click to download full resolution via product page

Caption: Figure 2. Acid-mediated deprotection mechanism requiring cation scavengers to

prevent polymer formation.[1]

Analytical Validation

To ensure the integrity of the synthesized material, the following spectral signatures must be

verified.

'H-NMR Interpretation (DMSO-de, 400 MH2)
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0 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D20.

0 7.6—7.8 ppm (s, 1H): Pyrazole C3-H or C5-H.[1]

0 7.3-7.4 ppm (s, 1H): Pyrazole C5-H or C3-H.[1]

0 7.2 ppm (d, 2H): PMB aromatic protons (ortho to alkyl).

0 6.9 ppm (d, 2H): PMB aromatic protons (ortho to methoxy).

0 5.2 ppm (s, 2H): Benzylic methylene (-N-CHz-Ar).[1] Diagnostic peak for N-alkylation.

0 3.73 ppm (s, 3H): Methoxy group (-OCHs).

0 3.4-3.5 ppm (s, 2H): Acetic acid methylene (-CH2-COOH).[1]

Mass Spectrometry (ESI)[9]

o Positive Mode [M+H]*: Calc: 247.10

Found: 247.1 + 0.1.

e Fragment lons: Loss of PMB group (m/z ~121) is a common fragmentation pathway in
MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
e 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

¢ 3. holzer-group.at [holzer-group.at]

e 4. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Strategic Utilization of PMB-Protected Pyrazole Acetic
Acid: Structural Characterization and Synthetic Protocols]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1458942#molecular-weight-and-
formula-of-pmb-protected-pyrazole-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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